molecular formula C23H20F3N5O2S B2553015 4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872996-26-4

4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No. B2553015
CAS RN: 872996-26-4
M. Wt: 487.5
InChI Key: FOTSSAKSPBOLJI-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H20F3N5O2S and its molecular weight is 487.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Antiproliferative Activity

Research into triazolopyridazine derivatives, including compounds similar in structure to 4-methoxy-N-(2-(6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, has shown that these compounds exhibit antiproliferative activities. Specifically, certain ester forms of these derivatives have inhibited the proliferation of endothelial and tumor cells, highlighting their potential in cancer therapy research (Ilić et al., 2011).

Antimicrobial and Antioxidant Properties

Derivatives of triazolopyridazine have also been evaluated for their antimicrobial and antioxidant activities. The synthesis of uncommon series of triazolopyrimidines has been achieved, with these compounds being characterized for their antimicrobial activity against various pathogens and their antioxidant capacity (Gilava et al., 2020).

Chemical Synthesis and Structural Analysis

Novel Synthetic Routes

Research into the synthetic pathways for creating triazolopyridazine derivatives has yielded novel methods for their preparation. These synthetic routes are critical for developing new pharmaceuticals and materials with improved properties and activities (Mohamed, 2021).

Molecular Structure Analysis

The structural analysis of triazolopyridazine compounds through techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations provides insight into their chemical properties and potential biological interactions. This detailed structural understanding is essential for the rational design of compounds with specific biological activities (Sallam et al., 2021).

properties

IUPAC Name

4-methoxy-N-[2-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N5O2S/c1-33-18-8-4-16(5-9-18)22(32)27-13-12-20-29-28-19-10-11-21(30-31(19)20)34-14-15-2-6-17(7-3-15)23(24,25)26/h2-11H,12-14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTSSAKSPBOLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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